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Compound of Interest

Compound Name: 5-Chloropentanal

Cat. No.: B1584631

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 5-chloropentanal and its key
derivatives, 5-chloropentan-1-ol and methyl 5-chloropentanoate. The information presented is
intended to aid in the identification, characterization, and quality control of these compounds in
a research and development setting. All quantitative data is summarized in structured tables,
and detailed experimental protocols for the spectroscopic techniques are provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-chloropentanal, 5-
chloropentan-1-ol, and methyl 5-chloropentanoate.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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Compound

Chemical Shift (8) ppm, Multiplicity,
Integration, Assignment

5-Chloropentanal

~9.77 (t, 1H, -CHO), ~3.55 (t, 2H, -CH2Cl),
~2.45 (td, 2H, -CH2CHO), ~1.80 (m, 4H, -
CH2CH2CHz2-) (Predicted)

5-Chloropentan-1-ol

3.64 (t, 2H, -CH20H), 3.54 (t, 2H, -CH2Cl), 1.78
(p, 2H, -CH2CH:Cl), 1.59 (p, 2H, -CH2CH20H),
1.45 (p, 2H, -CH2CH2CH2-)[1]

Methyl 5-chloropentanoate

3.67 (s, 3H, -OCHBs), 3.54 (t, 2H, -CH2CI), 2.36
(t, 2H, -CH2CO2Me), 1.78 (m, 4H, -
CH2CH2CHz2z-)

Table 2: 13C NMR Spectroscopic Data (CDCIs)

Compound

Chemical Shift (8) ppm

5-Chloropentanal

202.5 (-CHO), 44.8 (-CHzCl), 43.7 (-CH2CHO),
32.2 (-CH2CH2CI), 21.5 (-CH2CH2CHO)[2]

5-Chloropentan-1-ol

62.4 (-CH20H), 45.0 (-CH2ClI), 32.4 (-
CH2CH20H), 32.3 (-CH2CH2Cl), 23.4 (-
CH2CH2CHz2z-)

Methyl 5-chloropentanoate

173.8 (C=0), 51.6 (-OCHs), 44.6 (-CHzClI), 33.4
(-CH2CO0:zMe), 32.0 (-CH2CH2CI), 22.8 (-
CH2CH2C0O:zMe)

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)
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Compound

Key Absorptions (cm~*) and Functional
Group

5-Chloropentanal

~2940 (C-H stretch), ~2830 & ~2730 (aldehyde
C-H stretch), ~1725 (C=0 stretch, strong), ~725
(C-Cl stretch) (Predicted)

5-Chloropentan-1-ol

~3330 (O-H stretch, broad), ~2940 (C-H
stretch), ~1058 (C-O stretch), ~725 (C-Cl
stretch)

Methyl 5-chloropentanoate

~2950 (C-H stretch), ~1740 (C=0 stretch,
strong), ~1170 (C-O stretch), ~730 (C-Cl
stretch)

Table 4. Mass Spectrometry Data (Electron lonization)

Compound

Molecular lon (m/z)

Key Fragment lons (m/z)

5-Chloropentanal 120/122 (M)[2]

102, 91, 85, 67, 55, 44

5-Chloropentan-1-ol 122/124 (M¥)

104, 93, 86, 70, 55

Methyl 5-chloropentanoate 150/152 (M+)

119, 115, 87, 74, 59, 55

Experimental Protocols

The following are general protocols for the spectroscopic techniques used to characterize 5-

chloropentanal and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in about 0.6 mL of a
deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is often added as an internal standard (& 0.00 ppm).

» 'H NMR Spectroscopy: The spectrum is acquired on a 300 or 400 MHz NMR spectrometer.
Standard acquisition parameters include a spectral width of 0-12 ppm, a pulse angle of 30-
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45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

e 13C NMR Spectroscopy: The spectrum is acquired on the same spectrometer, typically
operating at 75 or 100 MHz for 13C nuclei. A proton-decoupled pulse sequence is used to
simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-
220 ppm) is used, and a larger number of scans (e.g., 1024 or more) are typically required
due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

o Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat
liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3]
Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the liquid is placed
directly onto the ATR crystal (e.g., diamond or zinc selenide).[3]

o Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background
spectrum of the clean salt plates or ATR crystal is first collected. The sample is then
scanned, typically over the range of 4000 to 400 cm~1.[3] Multiple scans (e.g., 16 or 32) are
averaged to obtain a high-quality spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for volatile compounds or by direct infusion.

 lonization: Electron lonization (EIl) is a common method for small organic molecules.[4] The
sample molecules in the gas phase are bombarded with a high-energy electron beam
(typically 70 eV), causing them to ionize and fragment.[4][5]

e Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are
separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or
time-of-flight). The detector then records the abundance of each ion, generating the mass
spectrum.

Visualization of Chemical Relationships
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The following diagrams illustrate the chemical relationships and a typical analytical workflow for
the characterization of 5-chloropentanal and its derivatives.

Chemical Relationship of 5-Chloropentanal and Derivatives

5-Chloropentanal

Reduction/Oxidation \Oxidation & Esterification

5-Chloropentan-1-ol Methyl 5-chloropentanoate

Click to download full resolution via product page

Caption: Interconversion pathways between 5-chloropentanal and its derivatives.

Analytical Workflow for Compound Characterization

Synthesis & Purification

Data Interpretation
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Caption: A typical workflow for the synthesis and spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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